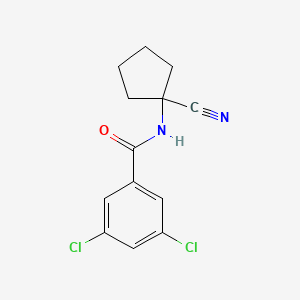
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in the field of medicine and biology .
Synthesis Analysis
Benzamides can be synthesized through the reaction of benzoic acids and amines . For example, 3,5-dichlorobenzoyl chloride, an acyl chloride compound, is an important substrate in the syntheses of various benzamide derivatives .Molecular Structure Analysis
The molecular structure of benzamides can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structures of these compounds .Chemical Reactions Analysis
The reactions of benzamides depend on the functional groups attached to the benzene ring. For instance, the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using various techniques. For example, the molecular weight of a compound can be determined using mass spectrometry.Applications De Recherche Scientifique
Antitumor Activity
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with tumor growth pathways, making it a promising candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating specific pathways. Researchers are keen on understanding its interactions with inflammatory mediators and potential applications in managing inflammatory diseases .
Neuroprotective Potential
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies have explored the neuroprotective properties of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide. Its ability to scavenge free radicals and protect neurons from damage warrants further investigation for potential therapeutic interventions .
Antiviral Activity
Viruses pose significant global health challenges. Researchers have investigated the compound’s antiviral properties, particularly against specific viral strains. Its mechanism of action may involve inhibiting viral replication or entry into host cells. Future studies could explore its efficacy against emerging viruses .
Chemical Catalyst
Beyond biological applications, this compound has been studied as a chemical catalyst. Its unique structure and reactivity make it suitable for specific transformations in organic synthesis. Researchers have explored its use in various reactions, including cyclizations and functional group modifications .
Material Science and Nanotechnology
Materials science and nanotechnology benefit from novel compounds with tailored properties. Researchers have examined the potential of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide in designing functional materials, such as sensors, polymers, or coatings. Its structural features may contribute to specific material properties .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVCZHRNFFPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)
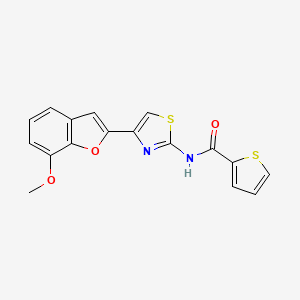
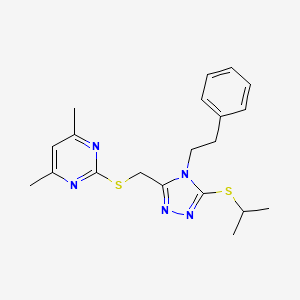
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

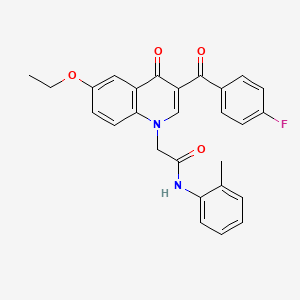
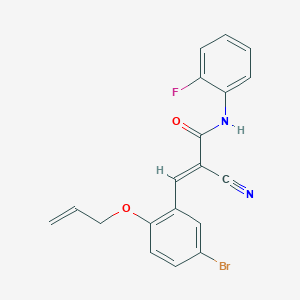

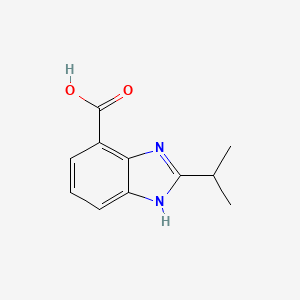
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
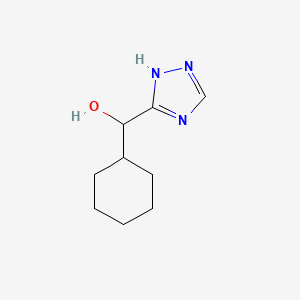
![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)
